Absolute Stereochemistry Confirmation: (1R,2R) Enantiomer vs. (1S,2S) Enantiomer Optical Rotation Discrimination
The (1R,2R) absolute configuration is confirmed by optical rotation comparison with its enantiomer. The (1R,2R)-trans-N-Boc-1,2-cyclopentanediamine (the primary amine analog of the target compound) exhibits specific optical rotation [α]ᴅ = −22 ± 2° (c = 0.5 in MeOH), whereas the (1S,2S) enantiomer (CAS 586961-34-4) shows [α]ᴅ²⁰ = +21 ± 2° (c = 0.5 in MeOH) . While direct optical rotation data for the target dimethylamino compound are not publicly reported in primary literature, its chemoenzymatic synthesis from (1R,2R)-configured precursors ensures retention of absolute configuration, as established by Quijada et al. (2009), who demonstrated that trans-N-Boc-cyclopentane-1,2-diamines prepared via this route maintain ee = 99% . The sign and magnitude of optical rotation serve as a definitive batch-release discriminator against the wrong enantiomer.
| Evidence Dimension | Specific optical rotation (enantiomer discrimination) |
|---|---|
| Target Compound Data | Expected negative rotation based on (1R,2R)-Boc-diaminocyclopentane analog: [α]ᴅ = −22 ± 2° (c = 0.5, MeOH) for the primary amine analog; target compound contains dimethylamino substituent |
| Comparator Or Baseline | (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine (CAS 586961-34-4): [α]ᴅ²⁰ = +21 ± 2° (c = 0.5 in MeOH) |
| Quantified Difference | Opposite sign of rotation (negative vs. positive); magnitude difference of ~1° in the primary diamine analog pair |
| Conditions | Polarimetric measurement at sodium D-line, c = 0.5 in methanol; data from commercial specification sheets for the primary diamine analog |
Why This Matters
Procurement of the incorrect enantiomer would invert asymmetric induction in chiral ligand applications; batch optical rotation verification prevents enantiomer cross-contamination.
